molecular formula C8H10BNO2 B1525760 5-Cyclopropylpyridin-3-ylboronic acid CAS No. 1044210-58-3

5-Cyclopropylpyridin-3-ylboronic acid

Cat. No.: B1525760
CAS No.: 1044210-58-3
M. Wt: 162.98 g/mol
InChI Key: MLRXPBXNCWRWOM-UHFFFAOYSA-N
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Description

5-Cyclopropylpyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C8H10BNO2. It is a solid compound that is typically stored in an inert atmosphere at temperatures between 2-8°C

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Pharmacokinetics

. These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Cyclopropylpyridin-3-ylboronic acid. For instance, the compound should be stored in an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C to maintain its stability . Furthermore, its interaction with various biological molecules could be influenced by factors such as pH, temperature, and the presence of other molecules.

Preparation Methods

The synthesis of 5-Cyclopropylpyridin-3-ylboronic acid can be achieved through several methods:

Comparison with Similar Compounds

5-Cyclopropylpyridin-3-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and pyridinylboronic acids. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of a cyclopropyl group and a pyridine ring, which confer specific chemical properties and reactivity .

Similar compounds include:

    Phenylboronic Acid: A simple boronic acid with a phenyl group.

    Pyridinylboronic Acids: Boronic acids with various substituents on the pyridine ring.

    Cyclopropylboronic Acid: A boronic acid with a cyclopropyl group.

These compounds differ in their reactivity, stability, and applications, with this compound offering unique advantages in specific research contexts .

Properties

IUPAC Name

(5-cyclopropylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRXPBXNCWRWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726172
Record name (5-Cyclopropylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044210-58-3
Record name B-(5-Cyclopropyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044210-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Cyclopropylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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